
Docos-11-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docos-11-enoic acid, also known as 11-docosenoic acid, is a monounsaturated fatty acid with the molecular formula C22H42O2. It is a long-chain fatty acid that contains a double bond at the 11th carbon position from the carboxyl end. This compound is part of the omega-9 fatty acid family and is found in various natural sources, including certain fish oils and plant oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of docos-11-enoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of erucic acid, which is a C22:1 omega-9 fatty acid with a double bond at the 13th carbon position. The hydrogenation process shifts the double bond to the 11th position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from natural sources. Fish oils, particularly those from species like herring and mackerel, are rich sources of this fatty acid. The extraction process involves saponification of the oils, followed by fractional distillation to isolate the desired fatty acid .
Análisis De Reacciones Químicas
Types of Reactions
Docos-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can be reduced to form docosanoic acid, a saturated fatty acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Docosanoic acid.
Substitution: Fatty acid esters.
Aplicaciones Científicas De Investigación
Docos-11-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in cellular membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics
Mecanismo De Acción
The mechanism of action of docos-11-enoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway .
Comparación Con Compuestos Similares
Docos-11-enoic acid can be compared with other omega-9 fatty acids, such as:
Oleic acid (C181): A shorter chain omega-9 fatty acid with a double bond at the 9th carbon position.
Erucic acid (C221): Similar chain length but with a double bond at the 13th carbon position.
Gondoic acid (C201): A shorter chain omega-9 fatty acid with a double bond at the 11th carbon position.
This compound is unique due to its specific chain length and double bond position, which confer distinct physical and chemical properties .
Propiedades
Fórmula molecular |
C22H42O2 |
|---|---|
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
docos-11-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24) |
Clave InChI |
KJDZDTDNIULJBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC=CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)

![2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B12434858.png)
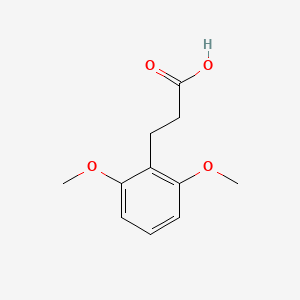

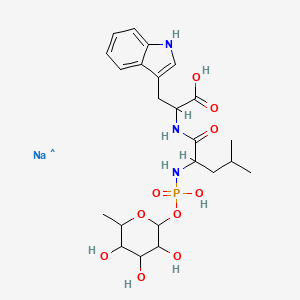
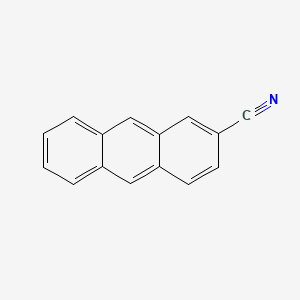

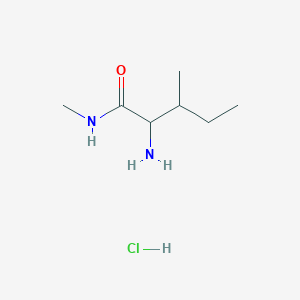
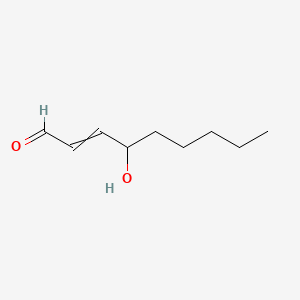
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12434911.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434924.png)

